

## The Chemical Landscape of FLS-359: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**FLS-359** is a novel, orally active small molecule identified as a selective, allosteric inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **FLS-359**. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of SIRT2 inhibition. **FLS-359** has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, highlighting its potential as a host-targeted antiviral therapeutic.[1][4]

### **Chemical Structure and Properties**

**FLS-359** is a complex heterocyclic molecule with the systematic IUPAC name: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline.[1][5][6][7][8]

Table 1: Chemical and Physical Properties of FLS-359



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 2309398-79-4 | [3]       |
| Molecular Formula | C27H26N6S    | [3][9]    |
| Molecular Weight  | 466.6 g/mol  | [3]       |

#### **Mechanism of Action: Allosteric Inhibition of SIRT2**

**FLS-359** functions as an allosteric inhibitor of SIRT2.[1][2][10] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1][11] X-ray crystallography studies have revealed that **FLS-359** binds to the "Extended C (EC) pocket" of SIRT2, a site located between the zinc-binding domain and the catalytic Rossmann fold domain.[1][6] This binding allosterically inhibits the deacetylase activity of SIRT2.[1][4]

Notably, **FLS-359** exhibits selectivity for SIRT2 over other sirtuins, such as SIRT1 and SIRT3. [1][2][9] It also demonstrates substrate-selective inhibition, affecting the deacetylation of substrates like  $\alpha$ -tubulin but not demyristoylation.[6]





Click to download full resolution via product page

Figure 1: Allosteric inhibition of SIRT2 by FLS-359.

# In Vitro Activity Enzyme Inhibition

FLS-359 demonstrates potent and selective inhibition of SIRT2 deacetylase activity.

Table 2: In Vitro Enzyme Inhibition Data for FLS-359

| Sirtuin Isoform | IC50 (μM) | Reference    |
|-----------------|-----------|--------------|
| SIRT2           | ~3        | [2][3][6][9] |
| SIRT1           | >100      | [6]          |
| SIRT3           | >100      | [6]          |



#### **Antiviral Activity**

**FLS-359** has shown broad-spectrum antiviral activity against a variety of RNA and DNA viruses.

Table 3: In Vitro Antiviral Activity of FLS-359

| Virus                              | Cell Line           | IC50 (μM)                   | Reference |
|------------------------------------|---------------------|-----------------------------|-----------|
| Human<br>Cytomegalovirus<br>(HCMV) | Diploid fibroblasts | 0.466                       | [3]       |
| Epstein-Barr Virus<br>(EBV)        | Akata cells         | (Inhibits lytic activation) | [3]       |
| SARS-CoV-2                         | -                   | 0.3 - 6.7                   | [3]       |
| Influenza A                        | -                   | 0.3 - 6.7                   | [3]       |
| Hepatitis B Virus<br>(HBV)         | -                   | 0.3 - 6.7                   | [3]       |
| Respiratory Syncytial Virus (RSV)  | -                   | 0.3 - 6.7                   | [3]       |

### In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated good oral bioavailability and exposure for **FLS-359**.

Table 4: Pharmacokinetic Parameters of **FLS-359** in BALB/c Mice (50 mg/kg oral dose)

| Parameter                           | Value       | Reference |
|-------------------------------------|-------------|-----------|
| Plasma Half-life (t1/2)             | ~6 hours    | [1][3]    |
| Maximum Plasma Concentration (Cmax) | 89 μΜ       | [1][3]    |
| Area Under the Curve (AUC)          | 713 μM•h/mL | [1][3]    |



## **Experimental Protocols**In Vitro SIRT2 Deacetylase Assay

This assay quantifies the inhibitory effect of FLS-359 on SIRT2's deacetylase activity.



Click to download full resolution via product page

Figure 2: Workflow for in vitro SIRT2 deacetylase assay.



Methodology: Recombinant human SIRT2 enzyme is incubated with an acetylated peptide substrate and NAD+ in a reaction buffer. **FLS-359** is added at various concentrations to determine its inhibitory effect. The reaction is allowed to proceed at 37°C and then stopped. The amount of deacetylated product is quantified, typically by mass spectrometry. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[6]

#### **Thermal Shift Assay (TSA)**

This biophysical assay is used to confirm the direct binding of **FLS-359** to SIRT2.

Methodology: Recombinant human SIRT2 protein is mixed with a fluorescent dye that binds to unfolded proteins. The mixture is prepared with and without **FLS-359**. The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm), at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of **FLS-359** indicates that the compound binds to and stabilizes the protein.[1][6]

#### **Antiviral Spread Assay (e.g., HCMV)**

This assay measures the ability of **FLS-359** to inhibit the spread of a virus from cell to cell.

Methodology: Diploid fibroblast cells are infected with a low multiplicity of infection (MOI) of a reporter virus (e.g., HCMV expressing a fluorescent protein). After infection, the cells are treated with varying concentrations of **FLS-359**. The spread of the virus is monitored over several days by measuring the area of fluorescence. The IC50 for the inhibition of viral spread is then determined.[1][5]

#### **Signaling Pathway Involvement**

SIRT2 is known to deacetylate several key cellular proteins, thereby modulating various signaling pathways. By inhibiting SIRT2, **FLS-359** can influence these pathways. One notable substrate of SIRT2 is  $\alpha$ -tubulin; inhibition by **FLS-359** leads to increased levels of acetylated  $\alpha$ -tubulin.[1] SIRT2 inhibition has also been shown to induce the degradation of the oncoprotein c-Myc.[1]





Click to download full resolution via product page

Figure 3: Simplified signaling impact of FLS-359.

#### **Conclusion and Future Directions**

**FLS-359** is a promising lead compound that selectively targets SIRT2 through an allosteric mechanism. Its broad-spectrum antiviral activity, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating the detailed molecular interactions responsible for its antiviral effects across different viral families and on optimizing its therapeutic index for potential clinical applications. The development of host-targeted antivirals like **FLS-359** represents a significant strategy to combat emerging viral threats and overcome drug resistance.[1][4][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLS-359|CAS 2309398-79-4|DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity [jci.org]
- 8. JCI An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity [jci.org]
- 9. FLS-359|2309398-79-4|COA [dcchemicals.com]
- 10. Allosteric Sirtuin 2 modulator FLS-359 inhibits viral replication and spread in vitro -American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- To cite this document: BenchChem. [The Chemical Landscape of FLS-359: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585466#what-is-the-chemical-structure-of-fls-359]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com